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Compound of Interest

Compound Name: GSK3368715 trihydrochloride

Cat. No.: B15588859 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for

assessing the target engagement of GSK3368715, a first-in-class, reversible inhibitor of Type I

protein arginine methyltransferases (PRMTs), in tumor tissues.

Introduction
GSK3368715 is a potent and selective inhibitor of Type I PRMTs, including PRMT1, PRMT3,

PRMT4 (CARM1), PRMT6, and PRMT8.[1] These enzymes catalyze the asymmetric

dimethylation of arginine (ADMA) residues on histone and non-histone proteins, playing a

crucial role in various cellular processes, including gene expression, RNA processing, and DNA

damage repair.[1] Dysregulation of Type I PRMTs, particularly PRMT1, is implicated in the

pathogenesis of numerous cancers, making them a compelling therapeutic target.[1][2]

GSK3368715 exerts its anti-tumor effects by inhibiting the production of ADMA, thereby

modulating oncogenic signaling pathways.[1][3]

Assessing target engagement is critical in the clinical development of GSK3368715 to establish

a pharmacokinetic/pharmacodynamic (PK/PD) relationship and to determine the optimal

biological dose. The primary pharmacodynamic biomarker for GSK3368715 is the level of

ADMA on substrate proteins within tumor tissue and peripheral blood mononuclear cells

(PBMCs).[1][4] A key substrate identified for monitoring target engagement is heterogeneous

nuclear ribonucleoprotein A1 (hnRNP-A1), where changes in the methylation of specific

arginine residues can be quantified.[1][4]
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Quantitative Data Summary
In Vitro Inhibitory Activity of GSK3368715

Target IC50 (nM)

PRMT1 2.5

PRMT3 4.1

PRMT4 6.3

PRMT6 3.8

PRMT8 8.0

Data compiled from preclinical studies.[1][5]

In Vivo Efficacy of GSK3368715 in a Pancreatic Cancer
Xenograft Model (BxPC3)

Treatment Group Tumor Growth Inhibition (%)

Vehicle Control 0

GSK3368715 (50 mg/kg, once daily) 45

GSK3368715 (100 mg/kg, once daily) 85

Data from a preclinical study in a BxPC3

pancreatic cancer xenograft model.[1]

Clinical Pharmacokinetics of GSK3368715 (Day 15)
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Dose (once daily) Cmax (ng/mL) Tmax (hr)

50 mg 135 (± 68.1) 1.0 (0.5 - 2.0)

100 mg 308 (± 131) 1.0 (0.5 - 4.0)

200 mg 634 (± 254) 1.0 (0.5 - 2.0)

Mean (±SD) plasma

pharmacokinetic parameters

from a Phase 1 clinical trial

(NCT03666988).[1]

Clinical Pharmacodynamics of GSK3368715
Dose (once daily) Tissue Target Engagement

100 mg PBMCs Target engagement observed

100 mg Tumor Biopsies Modest and variable

Pharmacodynamic effects

observed in a Phase 1 clinical

trial (NCT03666988).[1][6][7]

Signaling Pathway and Mechanism of Action
GSK3368715 is an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor that binds to the

protein substrate binding pocket of Type I PRMTs.[4] This inhibition blocks the transfer of

methyl groups from SAM to arginine residues on substrate proteins, leading to a global

reduction in cellular ADMA levels.[3][4] This shift in arginine methylation status affects various

downstream signaling pathways implicated in cancer, such as those involving EGFR and Wnt,

and also impacts RNA metabolism and the DNA damage response.[8]
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Caption: Mechanism of action of GSK3368715.

Experimental Protocols
Experimental Workflow for Assessing Target
Engagement in Tumors
The general workflow for assessing GSK3368715 target engagement in tumor biopsies

involves sample collection, protein extraction, and subsequent analysis using either mass

spectrometry or Western blotting to quantify the levels of asymmetrically dimethylated proteins.
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Caption: Workflow for assessing target engagement.
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Protocol 1: Tumor Tissue Lysate Preparation for
Downstream Analysis
This protocol describes the preparation of total protein lysates from tumor biopsy samples.

Materials:

Frozen tumor tissue biopsy

Liquid nitrogen

Mortar and pestle, pre-chilled

RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0)

supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM

Na3VO4, and 1X Protease Inhibitor Cocktail)[9]

Microcentrifuge tubes, pre-chilled

Sonicator

Refrigerated microcentrifuge

BCA Protein Assay Kit

Procedure:

Place the frozen tumor tissue in a pre-chilled mortar containing liquid nitrogen and grind to a

fine powder using a pestle.

Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

Add ice-cold RIPA lysis buffer to the tube (approximately 100 µL of buffer per 10 mg of

tissue).

Vortex briefly and incubate on ice for 30 minutes, with intermittent vortexing every 10

minutes.
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Sonicate the lysate on ice for three cycles of 10 seconds on and 30 seconds off to ensure

complete cell lysis and to shear DNA.[9]

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]

Carefully transfer the supernatant (protein lysate) to a fresh, pre-chilled microcentrifuge tube.

Determine the protein concentration of the lysate using a BCA Protein Assay Kit according to

the manufacturer's instructions.

Aliquot the lysate and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Western Blotting for Global ADMA Levels in
Tumor Lysates
This protocol provides a method for the semi-quantitative assessment of global asymmetric

dimethylarginine levels in tumor protein lysates.

Materials:

Tumor protein lysate (prepared as in Protocol 1)

2X Laemmli sample buffer

SDS-PAGE gels

Electrophoresis and transfer apparatus

PVDF membrane

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

Primary antibody: Anti-asymmetric dimethylarginine (ADMA) antibody

Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

HRP-conjugated secondary antibody
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Chemiluminescent detection substrate

Imaging system

Procedure:

Thaw the tumor protein lysate on ice.

Prepare samples for loading by mixing the lysate with an equal volume of 2X Laemmli

sample buffer. A total of 20-30 µg of protein per lane is recommended.

Boil the samples at 95-100°C for 5 minutes.

Load the samples and a molecular weight marker onto an SDS-PAGE gel and perform

electrophoresis according to the manufacturer's instructions.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature with gentle

agitation.

Incubate the membrane with the primary anti-ADMA antibody (diluted in blocking buffer)

overnight at 4°C with gentle agitation.

Wash the membrane three times for 10 minutes each with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking

buffer) for 1 hour at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

Prepare the chemiluminescent substrate according to the manufacturer's instructions and

apply it to the membrane.

Capture the chemiluminescent signal using an imaging system.

Strip the membrane (if necessary) and re-probe with a loading control antibody to normalize

for protein loading.
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Protocol 3: Mass Spectrometry-Based Quantification of
ADMA on hnRNP-A1
This protocol outlines a targeted mass spectrometry approach for the precise quantification of

asymmetric dimethylarginine on hnRNP-A1, a specific pharmacodynamic biomarker for

GSK3368715.[1]

Materials:

Tumor protein lysate (prepared as in Protocol 1)

Dithiothreitol (DTT)

Iodoacetamide (IAA)

Trypsin (mass spectrometry grade)

Solid-phase extraction (SPE) cartridges (e.g., C18)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

Protein Denaturation, Reduction, and Alkylation:

Take a known amount of protein lysate (e.g., 50 µg) and adjust the volume with an

appropriate buffer (e.g., 50 mM ammonium bicarbonate).

Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce

disulfide bonds.

Cool the sample to room temperature and add IAA to a final concentration of 20 mM.

Incubate in the dark for 30 minutes to alkylate cysteine residues.

Tryptic Digestion:

Add trypsin to the protein sample at a 1:50 (trypsin:protein) ratio.
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Incubate overnight at 37°C.

Peptide Cleanup:

Acidify the digest with formic acid.

Desalt and concentrate the peptides using an SPE cartridge according to the

manufacturer's protocol.

Elute the peptides and dry them down in a vacuum centrifuge.

LC-MS/MS Analysis:

Reconstitute the dried peptides in an appropriate solvent (e.g., 0.1% formic acid in water).

Inject the peptide sample into the LC-MS/MS system.

Perform targeted analysis to specifically monitor for the precursor and fragment ions of the

asymmetrically dimethylated arginine-containing peptide from hnRNP-A1.

Develop a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM)

method for quantification.

Data Analysis:

Analyze the LC-MS/MS data using appropriate software to quantify the peak areas of the

methylated and unmethylated forms of the target peptide.

Calculate the ratio of methylated to unmethylated peptide to determine the extent of target

engagement.

Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the

target engagement of GSK3368715 in tumor tissues. The use of pharmacodynamic

biomarkers, such as global ADMA levels and specific methylation of hnRNP-A1, are essential

for the clinical development of this and other PRMT inhibitors.[1][11] While the clinical

development of GSK3368715 was halted due to safety concerns and limited efficacy, the
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methodologies developed for assessing its target engagement remain highly relevant for the

broader field of PRMT-targeted therapies.[6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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